molecular formula C13H13N3O B14070510 o-(4-Amino-m-tolylazo)phenol CAS No. 102107-60-8

o-(4-Amino-m-tolylazo)phenol

Cat. No.: B14070510
CAS No.: 102107-60-8
M. Wt: 227.26 g/mol
InChI Key: BSBLFVUFNYTTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(4-Amino-m-tolylazo)phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C13H13N3O, and it has a molecular weight of 227.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diazotization and Coupling Reaction: The most common method for synthesizing o-(4-Amino-m-tolylazo)phenol involves the diazotization of 4-amino-m-toluidine followed by a coupling reaction with phenol. The diazotization process typically requires sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.

    Aniline: An aromatic amine that serves as a precursor in the synthesis of azo compounds.

    Hydroquinone: An aromatic compound with two hydroxyl groups on a benzene ring.

Uniqueness:

Properties

CAS No.

102107-60-8

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(4-amino-3-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3

InChI Key

BSBLFVUFNYTTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.